molecular formula C13H15FN2O2 B4425383 1-acetyl-N-(4-fluorophenyl)prolinamide

1-acetyl-N-(4-fluorophenyl)prolinamide

Cat. No.: B4425383
M. Wt: 250.27 g/mol
InChI Key: MDLOJMASXZWORL-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-fluorophenyl)prolinamide is a prolinamide derivative characterized by an acetyl group at the 1-position of the pyrrolidine ring and a 4-fluorophenyl substituent at the amide nitrogen. The acetyl group enhances metabolic stability, while the 4-fluorophenyl moiety may influence lipophilicity and target binding interactions, as seen in related compounds .

Properties

IUPAC Name

1-acetyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)16-8-2-3-12(16)13(18)15-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLOJMASXZWORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-fluorophenyl)prolinamide typically involves the reaction of 4-fluoroaniline with proline derivatives under specific conditions. One common method involves the acetylation of 4-fluoroaniline followed by coupling with proline derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. The industrial methods also emphasize the importance of efficient purification techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-fluorophenyl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-acetyl-N-(4-fluorophenyl)prolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-fluorophenyl)prolinamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

FAB1020 (4-(Ethanimidoylamino)-N-(4-Fluorophenyl)Benzamide Hydrobromide)
  • Structure: Contains a 4-fluorophenyl group linked to a benzamide core with an ethanimidoylamino substituent.
  • Activity: Potent inhibitor of inducible nitric oxide synthase (iNOS), designed to mimic 1400 W, a clinical candidate for inflammation .
  • Comparison: Unlike 1-acetyl-N-(4-fluorophenyl)prolinamide, FAB1020 lacks the proline backbone but shares the 4-fluorophenyl group.
Thrombin-Inhibiting Prolinamide Derivatives (e.g., EP 3 643 703 A1)
  • Structure : Fluorinated prolinamides with cyclohexyl and pyrazolopyridine groups (e.g., Example 122 in ).
  • Activity : Act as thrombin inhibitors, with fluorine atoms improving binding selectivity and pharmacokinetic properties .
  • Comparison : The 4-fluorophenyl group in this compound may similarly enhance enzyme-binding interactions, though its acetyl group could reduce polarity compared to bulkier substituents in thrombin inhibitors .
4-Fluoroisobutyrylfentanyl (4F-iBF)
  • Structure : N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, a fentanyl analog.
  • Activity : Opioid receptor agonist; the 4-fluorophenyl group contributes to receptor affinity and metabolic resistance .
  • Comparison : While pharmacologically distinct, the shared 4-fluorophenyl motif highlights fluorine's role in optimizing ligand-receptor interactions across diverse targets .

Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) LogP (Predicted) Key Features
This compound* C₁₃H₁₅FN₂O₂ ~250.3 ~1.5 (estimated) Acetyl group, 4-fluorophenyl
FAB1020 C₁₅H₁₄F₂N₃O·HBr 374.2 N/A Ethanimidoylamino, 4-fluorophenyl
N-(4-Fluorophenyl)-2-Hydroxy-N-(1-Methylethyl)Acetamide C₁₁H₁₄FNO₂ 211.2 1.199 (density) Hydroxy, isopropyl, 4-fluorophenyl
Thrombin Inhibitor (Example 122) C₂₈H₂₈F₃N₅O₄S₂ 667.7 N/A Difluoro-cyclohexyl, pyrazolopyridine

*Estimated based on structural analogs.

  • Fluorine substitution generally reduces metabolic degradation, as seen in FAB1020 and 4F-iBF, suggesting enhanced stability for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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